

Application Notes and Protocols: 5-Nitro-1,2-benzisoxazole as a Synthetic Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitro-1,2-benzisoxazole

Cat. No.: B1295443

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **5-Nitro-1,2-benzisoxazole** as a versatile synthetic intermediate in the development of novel therapeutic agents. The presence of the nitro group offers a strategic handle for further chemical modifications, making it a valuable building block in medicinal chemistry.

Application Notes

5-Nitro-1,2-benzisoxazole serves as a key precursor for the synthesis of a variety of biologically active molecules. The benzisoxazole scaffold itself is a privileged structure in medicinal chemistry, found in drugs with diverse therapeutic applications, including antipsychotics like Risperidone and the anticonvulsant Zonisamide.^{[1][2]} The introduction of a nitro group at the 5-position provides a site for chemical elaboration, influencing the pharmacokinetic and pharmacodynamic properties of the final compounds.

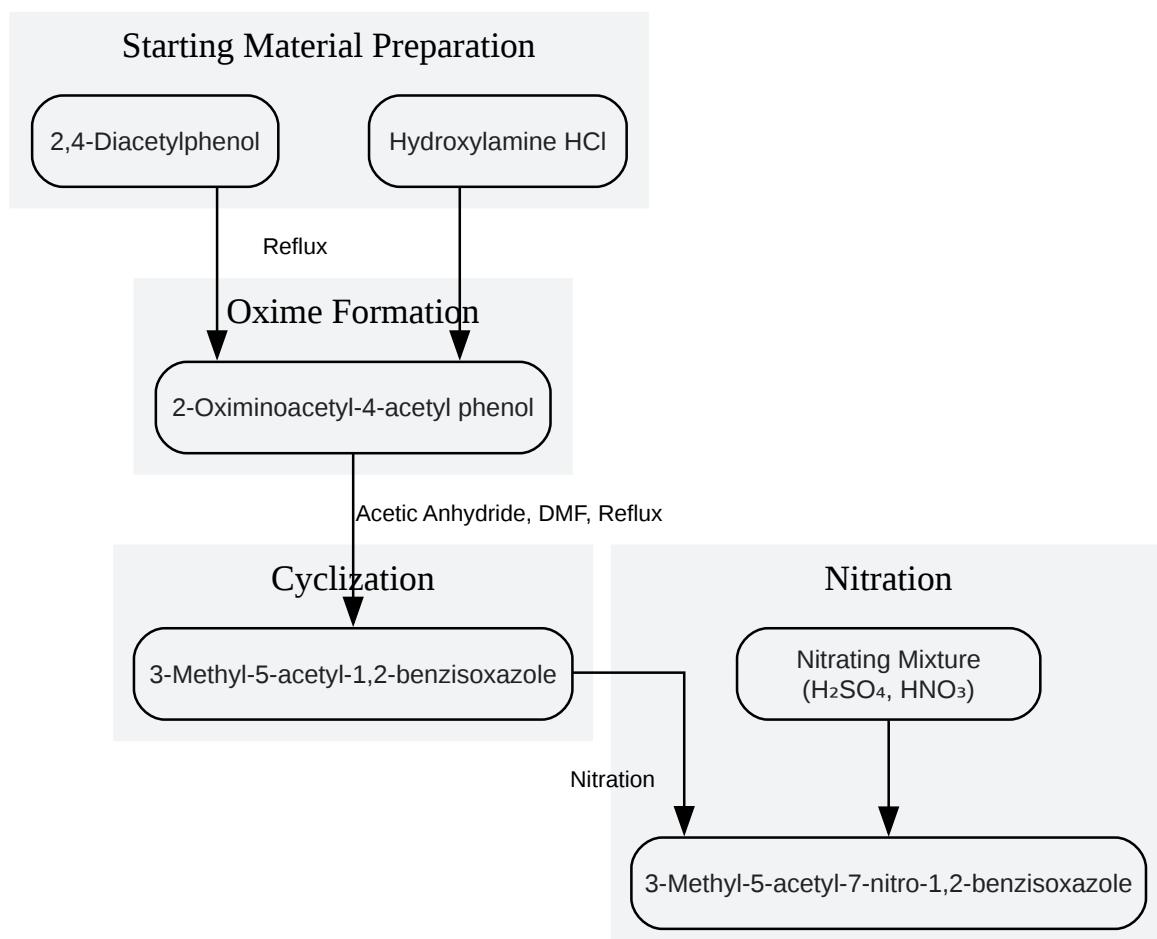
Derivatives of **5-nitro-1,2-benzisoxazole** have demonstrated a range of pharmacological activities:

- Anti-inflammatory Activity: Benzisoxazole derivatives bearing an electron-withdrawing nitro group have been shown to exhibit good anti-inflammatory activity.^[1]
- Antimicrobial and Antioxidant Agents: The benzisoxazole core is associated with antimicrobial and antioxidant properties, which can be modulated by substitution on the

aromatic ring.[1][3]

- Anticancer and Antipsychotic Leads: Novel benzisoxazole analogs have been synthesized and evaluated as potential anticancer and multi-target antipsychotic agents.[1]
- Antitubercular Activity: Benzisoxazole derivatives are being explored as promising candidates for the development of new anti-tubercular drugs.[1][4]

The nitro group on the benzisoxazole ring can be readily reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores. This strategic functionalization allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.


Experimental Protocols

The following protocols are representative examples of how **5-Nitro-1,2-benzisoxazole** can be utilized as a synthetic intermediate.

Protocol 1: Synthesis of 3-Methyl-5-acetyl-7-nitro-1,2-benzisoxazole

This protocol details the nitration of a substituted 1,2-benzisoxazole, a key step that can be adapted for the direct nitration of the parent 1,2-benzisoxazole to obtain **5-nitro-1,2-benzisoxazole**, which can then be further functionalized.

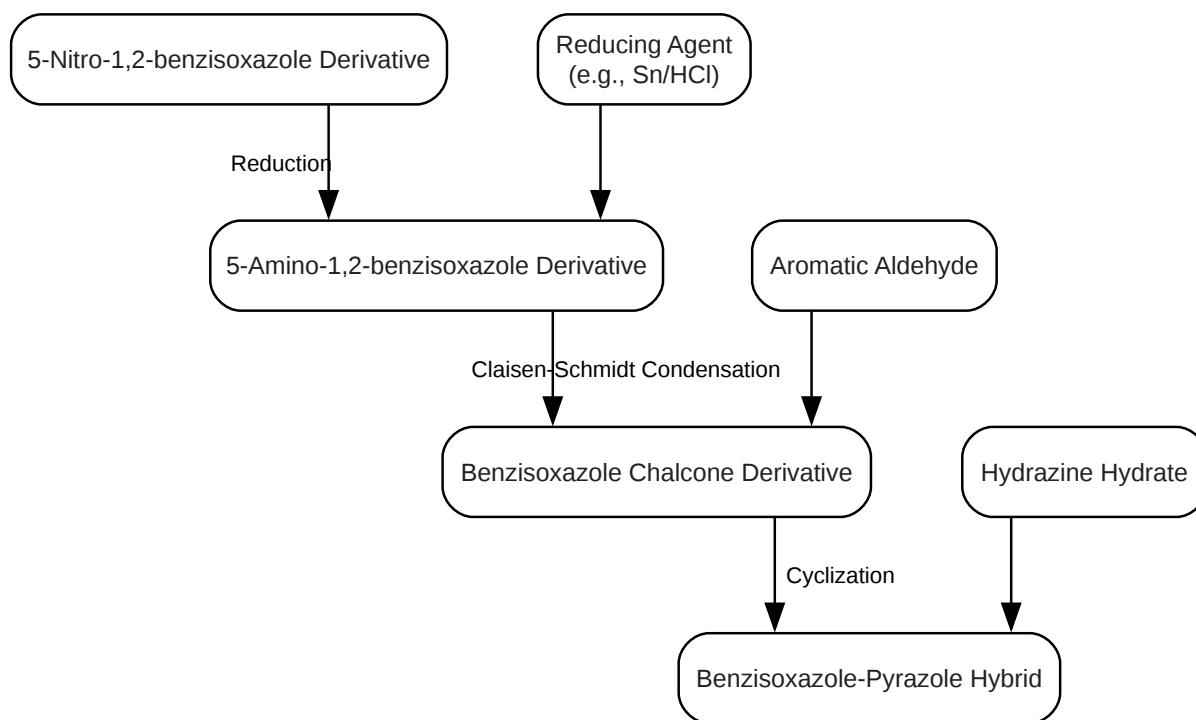
Workflow for the Synthesis of a Nitro-substituted Benzisoxazole Derivative

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for a nitro-substituted benzisoxazole.

Materials:

- 3-Methyl-5-acetyl-1,2-benzisoxazole
- Concentrated Sulphuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Ice


Procedure:

- In a clean, dry flask, dissolve 3-methyl-5-acetyl-1,2-benzisoxazole in concentrated sulphuric acid.
- Cool the mixture in an ice bath.
- Slowly add a pre-cooled mixture of concentrated sulphuric acid and concentrated nitric acid dropwise to the flask, maintaining the temperature below 10°C.
- After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Pour the reaction mixture onto crushed ice.
- Filter the resulting precipitate, wash thoroughly with water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-methyl-5-acetyl-7-nitro-1,2-benzisoxazole.[\[5\]](#)

Protocol 2: Reduction of the Nitro Group and Further Derivatization

The nitro group of **5-nitro-1,2-benzisoxazole** derivatives can be reduced to an amine, which serves as a versatile handle for introducing various side chains.

Workflow for Reduction and Subsequent Amine Functionalization

[Click to download full resolution via product page](#)

Caption: Reduction of the nitro group and subsequent derivatization.

Materials:

- 3-Methyl-5-acetyl-7-nitro-1,2-benzisoxazole
- Tin (Sn) granules
- Concentrated Hydrochloric Acid (HCl)
- Aromatic aldehyde
- Piperidine
- Ethanol
- Hydrazine hydrate
- Potassium hydroxide (KOH)

- Glacial acetic acid

Procedure for Reduction:

- Reflux the nitro-benzisoxazole derivative with tin granules and concentrated hydrochloric acid.[\[5\]](#)
- After the reaction is complete, neutralize the mixture and extract the product to yield the corresponding amino-benzisoxazole.

Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation):

- React the amino-benzisoxazole derivative with an appropriate aromatic aldehyde in the presence of a catalytic amount of piperidine in ethanol.[\[5\]](#)
- Reflux the mixture and then pour it onto ice to precipitate the chalcone derivative.

Procedure for Pyrazole Formation:

- Reflux the synthesized chalcone derivative with hydrazine hydrate and potassium hydroxide in ethanol.[\[5\]](#)
- Cool the reaction mixture, acidify with glacial acetic acid, and pour onto ice to obtain the pyrazole-substituted benzisoxazole.[\[5\]](#)

Quantitative Data

The following tables summarize representative yields and spectral data for the synthesis of nitro-benzisoxazole derivatives and their subsequent products as described in the literature.

Table 1: Synthesis of 3-Methyl-5-(3'-phenyl prop-2'-enoyl)-7-amino-1,2-benzisoxazole (A Chalcone Derivative)[\[5\]](#)

Starting Material	Product	Yield (%)	Melting Point (°C)
3-Methyl-5-acetyl-7-amino-1,2-benzisoxazole	3-Methyl-5-(3'-phenyl prop-2'-enoyl)-7-amino-1,2-benzisoxazole	75.50	92

Table 2: Spectral Data for 3-Methyl-5-(3'-phenyl prop-2'-enoyl)-7-amino-1,2-benzisoxazole[5]

Spectral Data Type	Key Peaks/Shifts
IR (ν_{max} cm ⁻¹)	3359 (-NH ₂), 3253 (-NH ₂), 2840-3067 (C-H str. in benzene), 1734 (C=O)
¹ H-NMR (δ ppm)	8.79 (d, $J=5.96$, 1H, C=O-C-H=C-H), 8.47 (t, 1H, C=O-C-H=C-H), 8.21 (d, $J=8.08$ Hz, 1H, Ar-H), 8.07 (d, $J=9.84$ Hz, 1H, Ar-H), 7.45-7.82 (m, 4H, Ar-H), 7.03 (d, $J=11.12$ Hz, 1H, Ar-H), 4.22 (s, 2H, NH ₂), 2.69 (s, 3H, CH ₃)
¹³ C-NMR (δ ppm)	198.31 (C=O), 160.61 (C-8), 150.69 (C-9), 141.79 (ethylene CH), 139.32 (C-1'), 136.06(C-5), 133.96 (C-7), 131.91 (C-6), 129.21 (C-2', C-6'), 128.85 (C-3', C-5'), 128.53 (C-4'), 122.18 (ethylene CH), 118.23 (C-4), 110.10 (C-3), 16.32 (CH ₃)

Table 3: Synthesis of 3-Methyl-5-(3'-phenyl-1H-pyrazol-5'-yl)-7-amino-1,2-benzisoxazole[5]

Starting Material	Product	Yield (%)	Melting Point (°C)
3-Methyl-5-(3'-phenyl prop-2'-enoyl)-7-amino-1,2-benzisoxazole	3-Methyl-5-(3'-phenyl-1H-pyrazol-5'-yl)-7-amino-1,2-benzisoxazole	63	126

Table 4: Spectral Data for 3-Methyl-5-(3'-phenyl-1H-pyrazol-5'-yl)-7-amino-1,2-benzisoxazole[5]

Spectral Data Type	Key Peaks/Shifts
IR (ν_{max} cm $^{-1}$)	3243 (-NH $_2$), 3198 (-NH $_2$), 3064-2839 (C-H str. in benzene), 1693 (C=N)
$^1\text{H-NMR}$ (δ ppm)	8.36-6.87 (7H, Ar-H), 6.98 (s, 1H, Pyrazole), 11.69 (s, 1H, NH-pyrazole), 4.89 (s, 2H, NH $_2$), 2.55 (s, 3H, CH $_3$)
$^{13}\text{C-NMR}$ (δ ppm)	160.61 (C-8), 150.69 (C-9), 148.21 (C-3'), 144.98 (C-5'), 139.32 (C-1''), 136.06 (C-5), 133.96 (C-7), 131.91 (C-6), 129.21 (C-2'', C-6''), 128.85 (C-3'', C-5''), 128.53 (C-4''), 118.23 (C-4), 110.10 (C-3), 100.21 (C-4'), 16.32 (CH $_3$)

These protocols and data highlight the significant potential of **5-nitro-1,2-benzisoxazole** as a starting material for the synthesis of complex heterocyclic systems with promising biological activities. The ability to introduce a nitro group and subsequently transform it into other functionalities provides a powerful tool for medicinal chemists in the design and development of new drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry [eurjchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. isca.me [isca.me]

- To cite this document: BenchChem. [Application Notes and Protocols: 5-Nitro-1,2-benzisoxazole as a Synthetic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295443#using-5-nitro-1-2-benzisoxazole-as-a-synthetic-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com